2-{[5-(ethanesulfonyl)-1,3-benzoxazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-{[5-(ethanesulfonyl)-1,3-benzoxazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features both benzoxazole and benzothiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ethanesulfonyl)-1,3-benzoxazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole and benzothiazole rings separately, followed by their coupling through a sulfanyl linkage.
Formation of Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.
Formation of Benzothiazole Ring: This involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative, often using a dehydrating agent like polyphosphoric acid.
Coupling Reaction: The final step involves the coupling of the benzoxazole and benzothiazole rings through a sulfanyl linkage, which can be facilitated by using a thiolating agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfoxide/sulfone derivatives, converting them back to their respective amines or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole and benzothiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-{[5-(ethanesulfonyl)-1,3-benzoxazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzoxazole and benzothiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
What sets 2-{[5-(ethanesulfonyl)-1,3-benzoxazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide apart is its unique combination of benzoxazole and benzothiazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities.
Properties
Molecular Formula |
C19H17N3O4S3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H17N3O4S3/c1-3-29(24,25)12-5-7-15-14(9-12)21-19(26-15)27-10-17(23)22-18-20-13-6-4-11(2)8-16(13)28-18/h4-9H,3,10H2,1-2H3,(H,20,22,23) |
InChI Key |
JVWWFMHMANVNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Origin of Product |
United States |
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